REACTION_SMILES
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[C:23]([CH:24]=[CH2:25])(=[O:26])[Cl:27].[C:28](=[O:29])([O-:30])[O-:31].[CH3:16][CH2:17][N:18]([CH2:19][CH3:20])[CH2:21][CH3:22].[Cl:34][CH2:35][Cl:36].[F:1][c:2]1[c:3]([C:4]#[N:5])[cH:6][cH:7][c:8]([N:10]2[CH2:11][CH2:12][NH:13][CH2:14][CH2:15]2)[cH:9]1.[Na+:32].[Na+:33]>>[F:1][c:2]1[c:3]([C:4]#[N:5])[cH:6][cH:7][c:8]([N:10]2[CH2:11][CH2:12][N:13]([C:23]([CH:24]=[CH2:25])=[O:26])[CH2:14][CH2:15]2)[cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CC(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1ccc(N2CCNCC2)cc1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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C=CC(=O)N1CCN(c2ccc(C#N)c(F)c2)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |